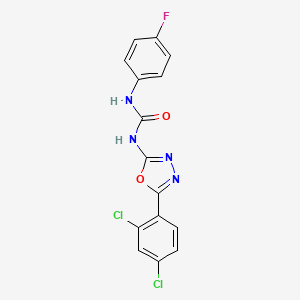

1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and biological activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a dichlorophenyl derivative, often using a coupling reagent such as EDCI or DCC.

Attachment of the fluorophenyl group: The final step involves the reaction of the intermediate with a fluorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Chemistry

1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea serves as a versatile building block for synthesizing more complex organic molecules. Researchers utilize it in the development of new synthetic pathways and materials.

Biology

The compound is investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies have shown that compounds with oxadiazole rings exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Research into the therapeutic applications of this compound is ongoing. It is being explored as a potential treatment for:

- Infectious Diseases : Due to its antimicrobial properties.

- Cancer Therapy : As an adjunct or alternative to existing chemotherapeutic agents.

Industry

The compound's unique properties make it suitable for applications in:

- Material Science : Development of polymers and coatings with enhanced stability and performance.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity.

Case Study 1: Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of oxadiazole compounds and tested their antimicrobial efficacy against common bacterial strains. The results indicated that derivatives similar to this compound exhibited significant inhibition zones compared to controls.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound in vitro using various cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through specific signaling pathways related to cell survival.

Mécanisme D'action

The mechanism of action of 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

- 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-chlorophenyl)urea

- 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-bromophenyl)urea

Uniqueness

1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of dichlorophenyl and fluorophenyl groups attached to the oxadiazole ring provides a distinct set of properties that can be leveraged in various applications.

Activité Biologique

The compound 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea is a derivative of the 1,3,4-oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a dichlorophenyl group and a fluorophenyl group attached to the oxadiazole ring and urea moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

- Apoptosis Induction : Studies have shown that derivatives of 1,3,4-oxadiazoles can activate apoptotic pathways in cancer cell lines such as MCF-7 and U-937. For instance, compounds similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.38 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. These compounds show activity against a range of bacteria and fungi. The presence of electron-withdrawing groups like chlorine enhances their efficacy:

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases:

- Cytokine Inhibition : Research indicates that these compounds can downregulate TNF-alpha and IL-6 levels in vitro .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various oxadiazole derivatives including our compound of interest. The findings revealed that:

- The compound exhibited significant cytotoxicity against leukemia cell lines.

- Flow cytometry analysis confirmed that it induced apoptosis in a dose-dependent manner.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that:

- The compound showed higher potency compared to standard antibiotics.

Propriétés

IUPAC Name |

1-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN4O2/c16-8-1-6-11(12(17)7-8)13-21-22-15(24-13)20-14(23)19-10-4-2-9(18)3-5-10/h1-7H,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDOYSCKFXACBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.